5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid
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Description
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the synthesis and biological activities of compounds related to 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid, focusing on their potential in medicinal chemistry. One study outlined the creation of novel N-arylpyrazole-containing enaminones and their subsequent reactions to yield various derivatives with potential antitumor and antimicrobial activities. The cytotoxic effects of certain compounds on human breast and liver carcinoma cell lines were comparable to standard treatments like 5-fluorouracil, highlighting their potential therapeutic value (S. Riyadh, 2011).
Another research effort synthesized a series of pyrazolopyrimidines derivatives, showing significant anti-5-lipoxygenase and anticancer properties, further emphasizing the versatility of pyrazole-based compounds in drug development (A. Rahmouni et al., 2016).
Advanced Synthesis Techniques
Advanced synthetic methodologies have been developed for compounds within this chemical class, offering new routes for pharmaceutical research. For instance, a study presented a facile synthesis of a clinically used anti-asthma agent, underscoring the importance of efficient synthetic pathways in producing biologically active compounds (A. Sano et al., 1995).
Furthermore, research on ruthenium-catalyzed synthesis demonstrated the preparation of triazole-based scaffolds, highlighting the chemical adaptability of triazole moieties for constructing peptidomimetics or biologically active compounds, potentially offering new therapeutic avenues (S. Ferrini et al., 2015).
Chemoprotection and Functionalization
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key feature in these compounds, is widely used in peptide synthesis for the protection of hydroxy groups. Its application facilitates the synthesis of complex molecules, including nucleotides and peptides, by providing a reliable means to protect and deprotect reactive functional groups under mild conditions (C. Gioeli & J. Chattopadhyaya, 1982).
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-25-21(19(10-24-25)22(27)28)14-11-26(12-14)23(29)30-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,14,20H,11-13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXHZRKXAAHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.